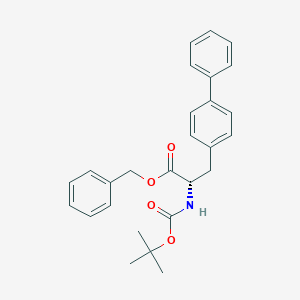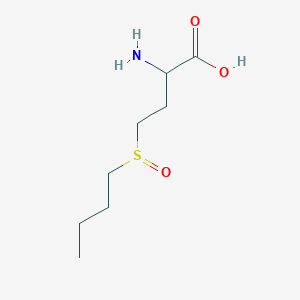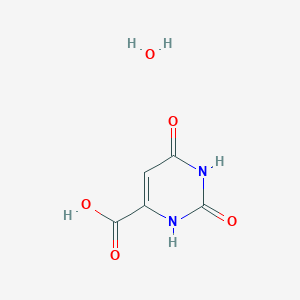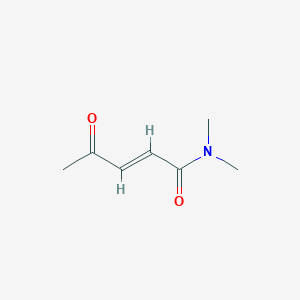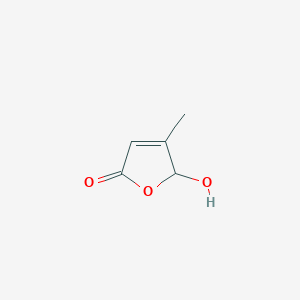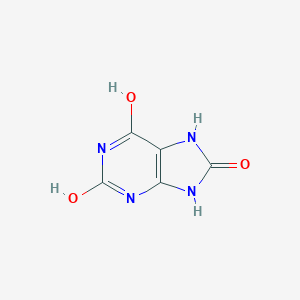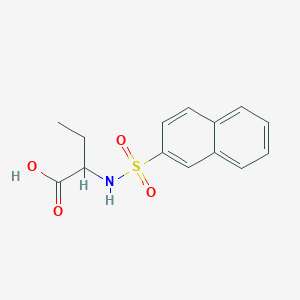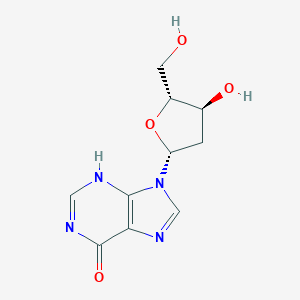
2'-Deoxyinosine
Descripción general
Descripción
2’-Deoxyinosine is a nucleoside form of hypoxanthine . It is a DNA damage product resulting from the impairment of DNA by reactive nitrogen species . 2’-Deoxyinosine is formed from nitrosative deamination by N2O3 . It is a purine 2’-deoxyribonucleoside that is inosine in which the hydroxy group at position 2’ is replaced by a hydrogen . It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, a plant metabolite, an Escherichia coli metabolite, and a mouse metabolite .
Synthesis Analysis
2’-Deoxyinosine is a highly mutagenic lesion that preferentially pairs with deoxycytidine during replication, which may induce A to G transition and ultimately contribute to carcinogenesis . Therefore, finding the site of dI modification in DNA is of great value for both basic research and clinical applications .
Molecular Structure Analysis
2’-Deoxyinosine is a nucleoside composed of hypoxanthine attached to 2’-deoxyribose via a β-N9-glycosidic bond . 2’-Deoxyinosine in DNA can arise from deamination of adenosine .
Chemical Reactions Analysis
2’-Deoxyinosine is a DNA damage product resulting from the impairment of DNA by reactive nitrogen species . 2’-Deoxyinosine is formed from nitrosative deamination by N2O3 .
Physical And Chemical Properties Analysis
The molecular formula of 2’-Deoxyinosine is C10H12N4O4 . Its molecular weight is 252.23 g/mol . It is soluble in 1 M NH4OH: 50 mg/mL, clear, colorless .
Aplicaciones Científicas De Investigación
Enhancement of Aptamer Bioactivity
2’-Deoxyinosine can be incorporated into aptamers, such as AS1411, to enhance their bioactivity . AS1411 is an anti-proliferative G-rich oligodeoxynucleotide aptamer that selectively binds to the nucleolin protein. The function of AS1411 was augmented when 2’-deoxyinosine was incorporated at positions 12, 13, 15, and 24 .
Inhibition of DNA Replication
The incorporation of 2’-deoxyinosine into aptamers can enhance their ability to block DNA replication in human breast cancer cell lines . This can be particularly useful in cancer research and treatment.
Promotion of G-quartet Formation
2’-Deoxyinosine can promote the formation of G-quartets, which are four-stranded structures formed by guanine-rich sequences . G-quartets play key roles in various biological mechanisms, including those involving aptamer-protein interactions .
Induction of S-phase Cell Cycle Arrest
Incorporation of 2’-deoxyinosine into aptamers can induce S-phase cell cycle arrest . This can be beneficial in cancer treatment, as it can halt the proliferation of cancer cells.
Enhancement of Nuclease Resistance
2’-Deoxyinosine can be chemically modified to enhance nuclease resistance . This can increase the stability of aptamers, making them more effective in their target affinity.
Conversion by Adenosine Deaminase
2’-Deoxyinosine is a substrate for the enzyme adenosine deaminase (ADA), which irreversibly converts 2’-deoxyadenosine to 2’-deoxyinosine . ADA is active both inside the cell and on the cell surface, where it interacts with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA) . This conversion is an essential mechanism that terminates adenosine signaling, particularly important in the cardiovascular system .
Mecanismo De Acción
Target of Action
2’-Deoxyinosine primarily targets the enzyme Adenosine Deaminase (ADA), which is a key enzyme in purine metabolism . ADA is active both inside the cell and on the cell surface, where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .
Mode of Action
ADA irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis . Besides its enzymatic function, ADA protein mediates cell-to-cell interactions involved in lymphocyte co-stimulation or endothelial activation .
Biochemical Pathways
The production of 2’-deoxyribonucleosides, including 2’-deoxyinosine, can occur from simple materials like glucose, acetaldehyde, and a nucleobase, through the reverse reactions of 2’-deoxyribonucleoside degradation and the glycolytic pathway . The glycolytic pathway of baker’s yeast yields fructose 1,6-diphosphate from glucose, which is further transformed to 2-deoxyribose 5-phosphate in the presence of acetaldehyde by deoxyriboaldolase-expressing Escherichia coli cells .
Result of Action
The incorporation of 2’-deoxyinosine into certain aptamers, such as AS1411, has been shown to enhance their function . This modification promotes G-quartet formation, inhibits DNA replication, suppresses tumor cell growth, and induces S-phase cell cycle arrest .
Action Environment
The action, efficacy, and stability of 2’-Deoxyinosine can be influenced by various environmental factors. For instance, the activity of ADA, the primary target of 2’-Deoxyinosine, can be altered in many cardiovascular pathologies such as atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, thrombosis, or diabetes . Therefore, the disease state and the overall health of the individual can significantly impact the action of 2’-Deoxyinosine.
Safety and Hazards
Direcciones Futuras
In a study, chemical modification of 2’-deoxyinosine in AS1411, an anti-proliferative G-rich oligodeoxynucleotide aptamer, which binds selectively to the nucleolin protein, was performed . This suggests potential future directions in the use of 2’-Deoxyinosine in the development of new therapeutic agents .
Propiedades
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346428 | |
| Record name | 2'-Deoxyinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Deoxyinosine | |
CAS RN |
890-38-0 | |
| Record name | Deoxyinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000890380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyinosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYINOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0RQ6SBWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 250 dec °C, 250 °C | |
| Record name | Deoxyinosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deoxyinosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000071 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2'-Deoxyinosine?
A1: The molecular formula of 2'-Deoxyinosine is C10H12N4O4, and its molecular weight is 252.23 g/mol. []
Q2: How does 2'-Deoxyinosine interact with its target molecules?
A2: 2'-Deoxyinosine exhibits ambiguous base-pairing properties. It can form base pairs with all four canonical DNA bases (adenine, guanine, cytosine, and thymine) with varying affinities. [, ] This property makes it valuable in applications like hybridization probes containing ambiguous bases. []
Q3: What are the downstream effects of 2'-Deoxyinosine incorporation into DNA?
A3: The presence of 2'-Deoxyinosine can impact DNA stability and interactions with proteins. For instance, it has been shown to destabilize DNA duplexes less than 2'-Deoxyinosine itself. [] Moreover, when present within a synthetic oligomer mimicking the anticodon loop of human tRNA(Ala), 2'-Deoxyinosine and N1-methylinosine serve as major epitopes for anti-PL-12 myositis autoantibodies. []
Q4: How does the presence of an amino group at position 8 of the hypoxanthine moiety in 8-amino-2'-deoxyinosine (8AI) affect DNA stability?
A4: Interestingly, while an amino group at position 2 stabilizes both DNA duplexes and triplexes, an amino group at position 8 of 8AI stabilizes triplexes but destabilizes duplexes. This unexpected behavior might arise from subtle electronic redistributions within the purine structure upon amino group introduction. []
Q5: What enzymatic reactions involve 2'-Deoxyinosine?
A5: 2'-Deoxyinosine is a substrate for purine nucleoside phosphorylase (PNP). This enzyme catalyzes the reversible phosphorolysis of 2'-Deoxyinosine, producing hypoxanthine and α-D-2-deoxyribofuranose-1-phosphate. [, ] This reaction plays a crucial role in the purine salvage pathway. []
Q6: Can you provide an example of 2'-Deoxyinosine utilization in enzymatic synthesis?
A6: 2'-Deoxyinosine triphosphate (dITP) can be used in enzymatic synthesis of minor-groove base-modified DNA, although only its 2-methyl and 2-vinyl derivatives are good substrates for Therminator DNA polymerase. [] This application highlights the potential for developing modified DNA with specific functionalities.
Q7: How can 2'-Deoxyinosine be utilized in oligonucleotide synthesis?
A7: 2'-Deoxyinosine can be incorporated into oligonucleotides using its corresponding phosphoramidite building block. This approach enables the creation of oligonucleotides containing specific sequences incorporating dI for various applications, such as hybridization probes. [, , , ]
Q8: How does the substitution of 2'-Deoxyguanosine (dG) with 2'-Deoxyinosine (dI) in a DNA template affect the activity of bacteriophage T7 primase?
A8: Template sites containing dI instead of dG support oligonucleotide synthesis by T7 primase, although to a lesser extent than the natural substrate. This observation suggests a potential interaction between the primase and the guanine base in the template. []
Q9: Have computational methods been used to study 2'-Deoxyinosine?
A9: Yes, quantum mechanical calculations and molecular dynamics (MD) simulations have been employed to investigate the effect of amino group substitutions on the stability of DNA duplexes and triplexes containing 2'-Deoxyinosine analogs. [] These studies provide valuable insights into the structural and energetic consequences of dI modifications.
Q10: How do modifications at the C-2 position of 2'-Deoxyinosine affect its properties?
A10: Introducing substituents at the C-2 position of 2'-Deoxyinosine can alter its properties. For example, 2-methyl and 2-vinyl derivatives of 2'-Deoxyinosine triphosphate are better substrates for Therminator DNA polymerase than other 2-substituted dITPs. [] This highlights the importance of the C-2 position for interaction with specific enzymes.
Q11: How does the introduction of 2'-Deoxyinosine and d-/l-isonucleoside (d-/l-isoNA) modifications affect the stability and affinity of the tenascin-C (TN-C) binding aptamer GBI-10?
A11: Systematic modifications of GBI-10 with 2'-Deoxyinosine and d-/l-isoNA led to enhanced affinity for TN-C and improved stability in plasma. These modifications influenced the secondary structure of the aptamer, particularly in sector 3, which plays a crucial role in TN-C binding. []
Q12: What analytical methods are used to study 2'-Deoxyinosine?
A12: Various techniques are employed to characterize and quantify 2'-Deoxyinosine, including high-performance liquid chromatography (HPLC), [, ] mass spectrometry (MS), [, , , ] nuclear magnetic resonance (NMR), [, ] and UV spectroscopy. [, ] These methods provide information about the compound's structure, purity, and concentration in various samples.
Q13: What is the significance of 2'-Deoxyinosine in the context of nitric oxide (NO) exposure and DNA damage?
A13: In studies investigating NO-induced DNA damage, 2'-Deoxyinosine is one of the identified deamination products alongside 2'-deoxyxanthosine and 2'-deoxyuridine. Interestingly, 2'-deoxyoxanosine (dO), another potential product of dG deamination, was not detected. This finding suggests that dO may not be present at significant levels in inflamed tissues exposed to NO. []
Q14: What is the role of 2'-Deoxyinosine in studying the metabolic activation of the tobacco-specific carcinogen N'-Nitrosonornicotine (NNN)?
A14: The adduct 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI), formed through the 5'-hydroxylation pathway of NNN, serves as a marker for DNA damage. Quantifying py-py-dI in various tissues and biological systems helps elucidate the metabolic activation of NNN in different species, including humans. []
Q15: How can 2'-Deoxyinosine be used to study DNA adduct formation by environmental pollutants like butadiene epoxides?
A15: Researchers can synthesize and utilize nucleosides and oligonucleotides containing adducts of butadiene epoxides on 2'-Deoxyinosine to investigate the impact of these environmental pollutants on DNA structure and function. These studies contribute to understanding the genotoxic effects of such compounds. []
Q16: How does 2'-Deoxyinosine contribute to understanding the mechanism of copper(II) interaction with nucleic acids?
A16: Studying the interaction of copper(II) with 2'-Deoxyinosine and its derivatives provides insights into how metal ions interact with nucleic acids. Research indicates that copper primarily binds to the purine base of nucleosides like 2'-Deoxyinosine, particularly at N-7, and this interaction is pH-dependent in aqueous solutions. []
Q17: What is the role of 2'-Deoxyinosine in the context of Severe Combined Immunodeficiency Disease (SCID) caused by adenosine deaminase (ADA) deficiency?
A17: In SCID, the lack of ADA leads to the accumulation of adenosine and 2'-deoxyadenosine, which are not efficiently converted to inosine and 2'-deoxyinosine, respectively. This metabolic block contributes to the severe immunodeficiency observed in this genetic disorder. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



